molecular formula C14H17N3O4 B11571674 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11571674
M. Wt: 291.30 g/mol
InChI Key: DJSFIGARWKRMBO-UHFFFAOYSA-N
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Description

3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, piperidine, and nitro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with varying substituents. Examples include:

  • 3-hydroxy-3-(4-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-3-(3-ethylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one

InChI

InChI=1S/C14H17N3O4/c1-9-3-2-6-16(8-9)14(19)11-7-10(17(20)21)4-5-12(11)15-13(14)18/h4-5,7,9,19H,2-3,6,8H2,1H3,(H,15,18)

InChI Key

DJSFIGARWKRMBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O

solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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